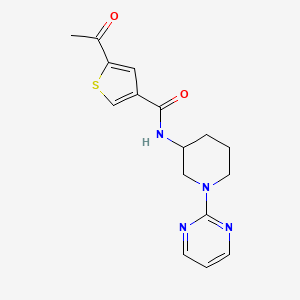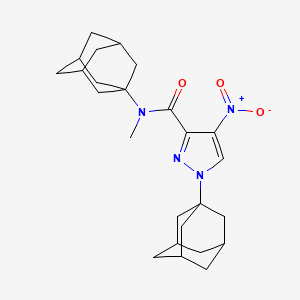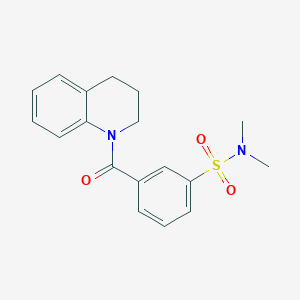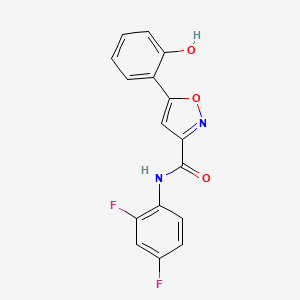![molecular formula C15H17ClN2O5S B5969988 1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]imidazole;oxalic acid](/img/structure/B5969988.png)
1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]imidazole;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]imidazole;oxalic acid is a complex organic compound that features a combination of imidazole and oxalic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]imidazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-chlorothiophenol with ethylene oxide to form 2-(4-chlorophenylthio)ethanol. This intermediate is then reacted with 2-bromoethylimidazole under basic conditions to yield the desired product. The final step involves the formation of the oxalic acid salt by reacting the imidazole derivative with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]imidazole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the oxalic acid moiety, yielding the free imidazole derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Free imidazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity or receptor function. The phenylthioether moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity. The oxalic acid moiety may facilitate the formation of hydrogen bonds, stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
1-[2-[2-(4-Bromophenyl)sulfanylethoxy]ethyl]imidazole: Similar structure but with a bromine atom instead of chlorine.
1-[2-[2-(4-Methylphenyl)sulfanylethoxy]ethyl]imidazole: Contains a methyl group instead of chlorine.
1-[2-[2-(4-Nitrophenyl)sulfanylethoxy]ethyl]imidazole: Features a nitro group instead of chlorine.
Uniqueness
1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]imidazole is unique due to the presence of the chlorine atom, which can participate in specific interactions, such as halogen bonding. This can enhance the compound’s binding affinity and specificity for certain targets, making it a valuable tool in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[2-[2-(4-chlorophenyl)sulfanylethoxy]ethyl]imidazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS.C2H2O4/c14-12-1-3-13(4-2-12)18-10-9-17-8-7-16-6-5-15-11-16;3-1(4)2(5)6/h1-6,11H,7-10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREOHXHPFUZVAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCOCCN2C=CN=C2)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5969905.png)
![4-CHLORO-1-ETHYL-N-[3-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B5969906.png)


![1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDYL]-4-(2,3,5,6-TETRAFLUORO-4-PYRIDYL)PIPERAZINE](/img/structure/B5969936.png)
![ETHYL (5Z)-5-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}-4-OXO-2-(PHENYLAMINO)-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE](/img/structure/B5969939.png)
![N-[(Furan-2-YL)methyl]-2-{[4-hydroxy-6-oxo-1-phenyl-5-(propan-2-YL)-1,6-dihydropyrimidin-2-YL]sulfanyl}acetamide](/img/structure/B5969944.png)
![2-{(1E)-N-[4-(9H-fluoren-9-yl)piperazin-1-yl]ethanimidoyl}phenol](/img/structure/B5969952.png)

![N-(3-fluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5969983.png)
![2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5969989.png)
![2-(4-methoxyphenyl)-N-({1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5970000.png)

![ethyl 1-[(5-methyl-1H-indazol-3-yl)carbonyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B5970015.png)
